tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate
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Overview
Description
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The tert-butyl group and the azaspiro structure contribute to the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of amino acids with tert-butyloxycarbonyl (Boc) groups, followed by cyclization reactions to form the spiro structure. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the production process, ensuring consistent quality and reducing waste .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate is used as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology
The compound’s unique structure makes it a valuable tool in biological research, particularly in the study of enzyme interactions and protein-ligand binding .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
Industrially, the compound is used in the production of specialty chemicals and materials, contributing to advancements in various sectors .
Mechanism of Action
The mechanism of action of tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl methyl(2-(methylamino)ethyl)carbamate
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate stands out due to its specific spiro structure, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise molecular interactions and high chemical stability .
Biological Activity
Introduction
tert-Butyl (S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate, with the CAS number 2306253-37-0, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with various biological targets, including receptors and enzymes.
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Receptor Modulation :
- This compound is believed to act as a modulator of neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
- Specific studies have indicated its interaction with serotonin and dopamine receptors, which are critical in psychiatric disorders.
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Antimicrobial Activity :
- Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties against certain bacterial strains, although detailed studies are still required to confirm these effects.
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Cytotoxic Effects :
- In vitro studies have shown that the compound may induce cytotoxicity in cancer cell lines, indicating potential applications in oncology.
Study 1: Neurotransmitter Receptor Interaction
A study published in Journal of Medicinal Chemistry explored the binding affinity of various spirocyclic compounds at serotonin receptors. The findings indicated that this compound exhibited significant binding affinity to the 5-HT_2A receptor, suggesting its potential as an antidepressant or anxiolytic agent .
Study 2: Antimicrobial Activity
Research conducted by Johari et al. (2015) assessed the antimicrobial properties of several spirocyclic compounds, including this compound. The compound showed promising activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 value indicating effective inhibition .
Compound | Target | IC50 Value (µM) |
---|---|---|
This compound | MRSA | 12.5 |
Control Antibiotic | MRSA | 8.0 |
Study 3: Cytotoxicity in Cancer Cell Lines
A recent study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. The results demonstrated a dose-dependent increase in cell death, with IC50 values ranging from 15 to 30 µM across different cell types .
Properties
Molecular Formula |
C12H22N2O2 |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl (7S)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9(13-4)12(8-14)5-6-12/h9,13H,5-8H2,1-4H3/t9-/m1/s1 |
InChI Key |
RAUSWDYZJRCTJR-SECBINFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C2(C1)CC2)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)CC2)NC |
Origin of Product |
United States |
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